4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,6-dimethylaniline under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s interaction with molecular targets and pathways can lead to the modulation of biological activities and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4-chloro-6-methyl-: This compound has a similar pyrimidine core but with a methyl group instead of the 2,6-dimethylphenyl group.
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: This compound has a methylthio group at position 2 instead of the 2,6-dimethylphenyl group.
Uniqueness
4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H12ClN3 |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-7-4-3-5-8(2)11(7)9-6-10(13)16-12(14)15-9/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
WWLRKASVDZHQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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